molecular formula C19H21NO3S2 B2614803 ethyl 2-(2-(p-tolylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 403843-77-6

ethyl 2-(2-(p-tolylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2614803
CAS No.: 403843-77-6
M. Wt: 375.5
InChI Key: NIEZSKGABXHYQN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(p-tolylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a p-tolylthioacetamido group and an ethyl ester. This structure is part of a broader class of molecules designed for biological applications, particularly as protease inhibitors (e.g., falcipain-2 in malaria research) . Its synthesis typically involves condensation reactions between functionalized thiophene precursors and thiourea or isothiocyanate derivatives .

Properties

IUPAC Name

ethyl 2-[[2-(4-methylphenyl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S2/c1-3-23-19(22)17-14-5-4-6-15(14)25-18(17)20-16(21)11-24-13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEZSKGABXHYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(p-tolylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps. One common method is the Gewald reaction, which is a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as potassium t-butoxide under microwave irradiation to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(p-tolylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Ethyl 2-(2-(p-tolylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(2-(p-tolylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Modifications on the Thieno[2,3-d]pyrimidinone Ring

Compound ID Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties
Target Compound p-Tolylthio group 551.68* Not reported Presumed enhanced lipophilicity due to p-tolyl group.
4a 3-Allyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-2-ylthio 574.09 166–170 Higher molecular weight; allyl and phenyl groups may improve enzyme binding.
3c 3-Allyl-4-oxo-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-2-ylthio 590.06 157–161 Nitro group introduces electron-withdrawing effects, potentially altering reactivity.
4d 3-Allyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-2-ylthio (tetrahydrobenzo[b]thiophene) 559.09 212–214 Tetrahydrobenzo[b]thiophene core may enhance solubility.

*Calculated based on molecular formula C₂₃H₂₅N₃O₃S₃.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The nitro substituent in 3c may reduce electron density at the sulfur atom, affecting hydrogen bonding or enzymatic interactions.

Modifications on the Cyclopenta[b]thiophene Core

Compound ID Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound 5,6-Dihydro-4H-cyclopenta[b]thiophene Ethyl ester, p-tolylthioacetamido 551.68 Balanced lipophilicity for membrane permeability.
4b Benzoate Ethyl 4-aminobenzoate 528.10 Aromatic benzoate may increase π-π stacking interactions in protein targets.
PI-29918 5,6-Dihydro-4H-cyclopenta[b]thiophene Carboxamide (instead of ethyl ester) 182.24 Carboxamide group enhances hydrogen-bonding capacity, improving solubility.

Key Observations :

  • Ester vs. Carboxamide : Replacing the ethyl ester (target compound) with a carboxamide (PI-29918) reduces molecular weight and increases polarity, which could improve aqueous solubility .

Biological Activity

Ethyl 2-(2-(p-tolylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its antitumor effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a cyclopenta[b]thiophene core, which is known for its diverse biological properties. The presence of the p-tolylthio group is significant in enhancing the compound's activity.

Evaluation Methods

The antitumor activity of this compound has been evaluated using various cancer cell lines. The most common method for assessing cytotoxicity is the MTT assay, which measures cell viability after treatment with the compound.

Results

In a study evaluating several derivatives of thiophene-based compounds, this compound exhibited an IC50 value ranging from 23.2 to 49.9 μM against breast cancer cell lines, indicating significant cytotoxicity compared to other tested compounds .

CompoundIC50 (μM)Activity Level
This compound23.2 - 49.9High
Other derivatives52.9 - 95.9Moderate

The mechanism by which this compound exerts its antitumor effects involves the induction of apoptosis in cancer cells. The compound's structure allows it to interact with cellular pathways that regulate cell survival and death. Specifically, it has been shown to inhibit the STAT3 signaling pathway, which is often overactive in various cancers .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Cyclopenta[b]thiophene Core : Essential for cytotoxic activity.
  • Substituents : The p-tolylthio group enhances lipophilicity and cellular uptake.
  • Amido Group : Contributes to binding affinity with target proteins involved in apoptosis.

Case Studies

Several studies have demonstrated the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In a xenograft model using MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups .
  • Hepatocellular Carcinoma : Another study revealed that the compound mitigated liver enzyme elevation caused by chemotherapy agents, suggesting a protective effect on hepatocytes .

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